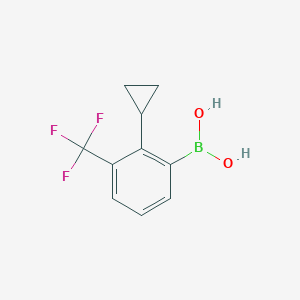
(2-Cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity This compound is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a boronic acid moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied for the formation of carbon-carbon bonds and utilizes palladium-catalyzed cross-coupling between an aryl halide and a boronic acid . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield a difluoromethyl or monofluoromethyl derivative.
Substitution: The boronic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like organolithium or Grignard reagents for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions include phenols, fluorinated derivatives, and various substituted boronic acids. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Scientific Research Applications
(2-Cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2-Cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes that contain these functional groups in their active sites . This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylboronic acid: Similar in structure but lacks the cyclopropyl group, which affects its reactivity and applications.
2-(Trifluoromethyl)phenylboronic acid: Similar but with the trifluoromethyl group in a different position, leading to different chemical properties and reactivity.
4-(Trifluoromethyl)phenylboronic acid: Another structural isomer with distinct reactivity and applications.
Uniqueness
(2-Cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of the cyclopropyl group, which introduces strain and affects the compound’s reactivity. This structural feature can influence the compound’s interactions with other molecules, making it a valuable tool in synthetic chemistry and drug discovery.
Properties
Molecular Formula |
C10H10BF3O2 |
|---|---|
Molecular Weight |
229.99 g/mol |
IUPAC Name |
[2-cyclopropyl-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BF3O2/c12-10(13,14)7-2-1-3-8(11(15)16)9(7)6-4-5-6/h1-3,6,15-16H,4-5H2 |
InChI Key |
STTAFJPPAJHTTE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(F)(F)F)C2CC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















